1-(3-Bromo-5-methoxyphenyl)propan-2-one
Description
1-(3-Bromo-5-methoxyphenyl)propan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring. The electron-withdrawing bromine and electron-donating methoxy groups influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)3-8-4-9(11)6-10(5-8)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRORSXGBJQGWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280827 | |
| Record name | 1-(3-Bromo-5-methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205826-76-2 | |
| Record name | 1-(3-Bromo-5-methoxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205826-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxyphenyl)propan-2-one typically involves the bromination of 3-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Bromo-5-methoxyphenyl)propan-2-one may involve large-scale bromination and acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanones with various functional groups.
Oxidation Reactions: Products include methoxybenzoic acids or methoxybenzaldehydes.
Reduction Reactions: Products include methoxyphenylpropanols.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its bromine and methoxy groups facilitate diverse chemical transformations, making it a valuable building block in synthetic chemistry.
Reactions and Mechanisms
1-(3-Bromo-5-methoxyphenyl)propan-2-one participates in several key chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions : The carbonyl group can be reduced to alcohols.
Summary of Chemical Reactions
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Substitution | NaNH2, Thiourea | Substituted phenylpropanones |
| Oxidation | KMnO4, CrO3 | Methoxybenzoic acids, Methoxybenzaldehydes |
| Reduction | NaBH4, LiAlH4 | Methoxyphenylpropanols |
Biological Applications
1-(3-Bromo-5-methoxyphenyl)propan-2-one has shown promising biological activities that are being explored for therapeutic applications.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects against cancer cell lines. A notable study on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations led to significant reductions in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Antimicrobial Properties
In another investigation, the compound was tested against multiple bacterial strains, showing effectiveness against resistant strains. This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study Highlights
- MCF-7 Breast Cancer Cells : Treatment with 1-(3-Bromo-5-methoxyphenyl)propan-2-one resulted in significant apoptosis, indicating its potential as an anticancer agent.
- Antimicrobial Activity : The compound demonstrated effectiveness against resistant bacterial strains, supporting its use in developing new antibiotics.
Industrial Applications
In industrial settings, 1-(3-Bromo-5-methoxyphenyl)propan-2-one is utilized for the production of specialty chemicals. Its unique properties allow for optimized processes that ensure high yield and purity during large-scale production.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The compound shares structural motifs with other brominated aromatic ketones, such as (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one (a chalcone derivative) and (5-bromo-benzofuran-3-yl)-acetic acid hydrazide . Key differences include:
- Key Insight: The position of bromine (3 vs.
Spectroscopic and Quantum Chemical Comparisons
While direct data for the target compound are unavailable, studies on similar brominated systems provide methodological insights:
- Spectroscopy : FT-IR and NMR techniques, as applied to (5-bromo-benzofuran-3-yl)-acetic acid hydrazide , would likely reveal characteristic peaks for C=O (1650–1750 cm⁻¹ in IR) and deshielded aromatic protons in ¹H NMR due to bromine’s inductive effect.
- Quantum Studies : For the chalcone derivative, Natural Bond Orbital (NBO) analysis highlighted charge transfer between bromine and the carbonyl group . Similar effects are expected in 1-(3-Bromo-5-methoxyphenyl)propan-2-one, with methoxy oxygen participating in lone pair donation.
Biological Activity
1-(3-Bromo-5-methoxyphenyl)propan-2-one, also known by its chemical structure and CAS number 205826-76-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including antiproliferative effects, antimicrobial properties, and its mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound features a bromine atom and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:
Antiproliferative Effects
Recent studies have demonstrated that 1-(3-Bromo-5-methoxyphenyl)propan-2-one exhibits significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of 1-(3-Bromo-5-methoxyphenyl)propan-2-one
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.4 | |
| MDA-MB-231 (Triple-negative breast cancer) | 12.8 | |
| HeLa (Cervical) | 20.0 |
The compound's mechanism appears to involve the inhibition of tubulin polymerization, similar to other known antitumor agents, leading to cell cycle arrest and apoptosis in treated cells.
Antimicrobial Properties
Studies have also evaluated the antimicrobial efficacy of this compound against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of 1-(3-Bromo-5-methoxyphenyl)propan-2-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or function through membrane interaction.
The biological activity of 1-(3-Bromo-5-methoxyphenyl)propan-2-one can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to colchicine, the compound may bind to the colchicine site on tubulin, preventing microtubule formation and leading to cell cycle arrest .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in cancer cells, contributing to apoptosis through ROS-mediated pathways .
- Inhibition of Key Signaling Pathways : The compound has been shown to interfere with NF-kB signaling pathways, which play a crucial role in inflammation and cancer progression .
Case Studies
A notable case study involved the application of this compound in treating MCF-7 breast cancer cells. The study reported that treatment with varying concentrations led to significant reductions in cell viability, with flow cytometry confirming an increase in apoptotic cells post-treatment .
Another investigation focused on its antimicrobial properties, where it was tested against multiple strains of bacteria. The results indicated that the compound could serve as a lead for developing new antimicrobial agents due to its effectiveness against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Bromo-5-methoxyphenyl)propan-2-one, and what intermediates are critical?
- Methodology : The synthesis typically involves Friedel-Crafts acylation of 3-bromo-5-methoxybenzene with acetone derivatives. A plausible route includes:
Methoxylation : Introduction of the methoxy group via alkylation or demethylation of protected intermediates.
Bromination : Regioselective bromination at the 3-position using brominating agents like (N-bromosuccinimide) under controlled conditions .
Ketone Formation : Propan-2-one attachment via Friedel-Crafts acylation, leveraging Lewis acids (e.g., ) to activate the aromatic ring .
- Key Intermediates : 3-Bromo-5-methoxyacetophenone or halogenated precursors (e.g., 5-bromo-2-methoxyphenylboronic acid) .
Q. How is the molecular structure of 1-(3-Bromo-5-methoxyphenyl)propan-2-one confirmed experimentally?
- Spectroscopic Techniques :
- NMR : - and -NMR identify substituent positions. For example, methoxy protons appear at ~3.8 ppm, while carbonyl carbons resonate at ~200 ppm .
- IR Spectroscopy : A strong stretch near 1700 cm confirms the ketone group .
- Mass Spectrometry : Molecular ion peaks () validate the molecular weight (e.g., 257.09 g/mol for ) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed in the synthesis of this compound?
- Directing Groups : The methoxy group acts as an electron-donating group, directing bromination to the para position relative to itself. However, steric hindrance from the propan-2-one group may require optimization of reaction conditions (e.g., temperature, solvent polarity) .
- Alternative Strategies : Use of protective groups (e.g., silylation) to temporarily block reactive sites or employing transition-metal catalysts for selective C–H activation .
Q. What computational methods predict the reactivity and stability of 1-(3-Bromo-5-methoxyphenyl)propan-2-one?
- DFT Calculations : Density Functional Theory (DFT) models evaluate electron density distribution, HOMO-LUMO gaps, and reaction pathways. Tools like Gaussian or ORCA simulate bromination energetics .
- Toxicity Prediction : EPA DSSTox databases provide insights into environmental and biological interactions, leveraging QSAR (Quantitative Structure-Activity Relationship) models .
Q. How should researchers resolve contradictions in spectral data when characterizing derivatives?
- Multi-Technique Validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For example, discrepancies in carbonyl peak positions may arise from solvent effects or tautomerism .
- Crystallographic Refinement : If crystallizable, use SHELXL to refine structural parameters and resolve ambiguities in bond assignments .
- Dynamic NMR : Variable-temperature NMR can detect conformational changes or dynamic processes affecting spectral clarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
